molecular formula C17H16N4O4S B2504911 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941957-20-6

4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue: B2504911
Numéro CAS: 941957-20-6
Poids moléculaire: 372.4
Clé InChI: YTIMVPYEVGHZID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a pyridinyl-oxadiazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 5-(pyridin-4-yl)-1,3,4-oxadiazole can be prepared by reacting pyridine-4-carboxylic acid hydrazide with an appropriate carboxylic acid or its derivative.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the sulfonylated benzamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridinyl moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The benzamide and pyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfonyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various amine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies highlight the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant activity against various bacterial strains. Research indicates that such compounds can outperform traditional antibiotics in certain contexts, making them promising candidates for treating resistant infections .

Anticancer Properties

Sulfonamides have been investigated for their anticancer potential. The oxadiazole moiety is particularly noted for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a viable pathway for developing new cancer therapies .

Antifungal Activity

Research has also explored the antifungal capabilities of similar compounds. The structure has been associated with enhanced efficacy against fungal strains like Candida albicans, showcasing lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents . This positions the compound as a candidate for further development in antifungal therapies.

Case Studies

StudyFindings
Antimicrobial EfficacyA series of derivatives were synthesized and tested against gram-positive and gram-negative bacteria. The results showed significant inhibition at concentrations lower than those required for conventional antibiotics .
Cytotoxicity against Cancer CellsIn vitro studies revealed that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating potent activity compared to control treatments .
Fungal ResistanceComparative studies highlighted the compound's effectiveness against resistant strains of Candida, suggesting a novel mechanism of action that warrants further investigation .

Mécanisme D'action

The mechanism of action of 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and pyridinyl moiety are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(methylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • **4-(ethylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Activité Biologique

4-(Isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including an isopropylsulfonyl group and an oxadiazole ring, suggest diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound features:

  • Isopropylsulfonyl group : Enhances solubility and bioavailability.
  • Pyridine moiety : Known for its role in biological interactions.
  • Oxadiazole ring : Associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit notable antibacterial and antifungal properties. Specifically, derivatives of 1,3,4-oxadiazoles have shown promising results against multiple microbial strains. The biological activity of this compound has been explored through various studies focusing on its mechanism of action and efficacy.

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have shown MIC values as low as 0.25 µg/mL against resistant strains such as Staphylococcus aureus and Neisseria gonorrhoeae .

The specific mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes or receptors.
  • Binding Interactions : Modulating the activity of target proteins through binding.
  • Molecular Docking Studies : Computational studies suggest potential interactions with bacterial enzymes critical for survival .

Study on Antibacterial Properties

A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives, including those structurally related to this compound. The findings indicated:

CompoundMIC (µg/mL)Target Bacteria
HSGN-2370.25Neisseria gonorrhoeae
HSGN-2380.50Staphylococcus aureus
Test Compound0.75Listeria monocytogenes

These results underscore the compound's potential as a therapeutic agent against resistant bacterial strains .

Cardiovascular Effects

Another aspect of research focused on the cardiovascular impacts of sulfonamide derivatives similar to this compound. In isolated rat heart models:

  • Perfusion Pressure : The compounds were observed to decrease perfusion pressure significantly over time compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential coupling of the benzamide core with the 1,3,4-oxadiazole ring and subsequent sulfonylation. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .
  • Sulfonylation : Reaction of the intermediate with isopropylsulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) improves purity. Yield optimization requires strict control of temperature, pH, and solvent polarity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic analysis :

  • ¹H/¹³C NMR : Assign peaks to confirm the pyridinyl, oxadiazole, and sulfonyl moieties. For example, the pyridin-4-yl protons appear as doublets near δ 8.5–8.7 ppm .
  • FT-IR : Key absorption bands include C=O (benzamide, ~1680 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) .
    • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₂₁H₂₁N₄O₄S₂: 473.09 g/mol) .
    • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the oxadiazole nitrogen) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO and DMF, poorly soluble in water. Solubility improves with polar aprotic solvents due to the sulfonyl group’s polarity .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) via hydrolysis of the oxadiazole ring. Store in anhydrous, inert environments at −20°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what contradictory findings might arise?

  • In vitro assays :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assay) using serial dilutions (1–100 µg/mL). Compare with structurally similar compounds (e.g., thiadiazole analogs) to identify SAR trends .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Contradictions may arise if the sulfonyl group’s electron-withdrawing effects reduce membrane permeability vs. enhancing target binding .
    • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like DHFR or topoisomerase II. Validate with enzymatic inhibition assays .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Quality control : Implement HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Track impurities (e.g., unreacted sulfonyl chloride) via LC-MS .
  • Standardized protocols : Use fixed molar ratios (e.g., 1:1.2 for benzamide:oxadiazole coupling) and inert atmospheres (N₂/Ar) during synthesis .

Q. How can researchers resolve discrepancies in reported bioactivity data across similar oxadiazole derivatives?

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, or peer-reviewed studies. Adjust for variables like assay type (e.g., cell-free vs. cell-based) or solvent effects .
  • Computational modeling : Perform QSAR studies to correlate electronic parameters (e.g., Hammett σ values of substituents) with activity trends .

Q. What are the compound’s potential off-target effects, and how can they be experimentally addressed?

  • Proteome profiling : Use affinity chromatography or thermal shift assays to identify unintended protein targets .
  • In vivo toxicity : Administer to zebrafish embryos (0.1–10 µM) and monitor developmental abnormalities (e.g., yolk sac edema) .

Q. Methodological Guidance

Q. How should researchers design dose-response studies to account for the compound’s pharmacokinetic limitations?

  • In vitro : Use physiologically relevant media (e.g., serum-containing DMEM) to mimic protein binding.
  • In vivo (rodent models) : Conduct preliminary ADME studies with LC-MS/MS to measure plasma half-life and bioavailability. Adjust dosing intervals based on clearance rates .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH).
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxadiazole ring) and quantify using external calibration curves .

Propriétés

IUPAC Name

4-propan-2-ylsulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-5-3-12(4-6-14)15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMVPYEVGHZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.